molecular formula C18H21ClN4O B5516322 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide

Cat. No. B5516322
M. Wt: 344.8 g/mol
InChI Key: GWYFPYWCATVIMF-RGVLZGJSSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide typically involves condensation reactions. For instance, a related compound was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol. This synthesis process is characterized by the formation of a Schiff base linkage between the carbonyl group of the aldehyde and the amino group of the hydrazide, underlined by the utilization of IR, ^1H-NMR, ^13C-NMR, and mass spectral data for structural characterization (Afzal et al., 2012).

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives, including the one , is often elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction analysis provides detailed insights into the geometric configuration, bond lengths, and angles, establishing a comprehensive understanding of the compound's three-dimensional arrangement. For related compounds, structural characterization is further supported by spectroscopic methods such as FT-IR, UV-Vis, ^1H NMR, and ^13C NMR, revealing the intricacies of their molecular frameworks and confirming the formation of specific functional groups (Kourat et al., 2020).

Scientific Research Applications

Synthesis and Structural Characterization

  • N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide has been synthesized through condensation reactions. Its structure was established based on various spectral data including IR, 1H-NMR, 13C-NMR, and mass spectroscopy, demonstrating its potential for further chemical analysis and modification (Afzal et al., 2012).

Chemosensor Development

  • This compound has been utilized in the development of chemosensors. For instance, it was synthesized as an off-on fluorescence sensor, showing high selectivity toward Zn2+ in aqueous media. This application highlights its potential in biochemical sensing and environmental monitoring (Wu et al., 2018).

Dual-Functional Chemosensor

  • The compound has been developed as a single, dual-functional chemosensor. It showed good selectivity and sensitivity towards Al3+ and Cu2+ at low detection limits. This kind of application is significant in environmental and biological analyses (Yang et al., 2015).

Corrosion Inhibition

  • Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media. These studies are crucial in industrial applications where corrosion resistance is vital (Yadav et al., 2015).

Anticancer Activity

  • Some derivatives of this compound have shown promising results in anticancer research. They have been evaluated for their activity against various cancer cell lines, indicating the potential for therapeutic applications (Bingul et al., 2016).

Molecular Structure Analysis

  • Detailed NMR spectroscopy has been used to characterize the molecular structure and conformation of related N-acylhydrazones, providing insights into the chemical behavior and potential applications of these compounds in various fields (Munir et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used as pharmaceuticals. For example, some quinolines have antimalarial, antibacterial, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Quinoline derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential applications .

properties

IUPAC Name

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-6-5-7-14-10-15(18(19)21-17(13)14)11-20-22-16(24)12-23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,22,24)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYFPYWCATVIMF-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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